naphthalen-1-yl fluoranesulfonate
Description
Contextualization of Aryl Fluorosulfonates in Modern Organic Synthesis
Aryl fluorosulfonates have garnered considerable attention in contemporary organic synthesis, primarily as versatile coupling partners. rsc.orgrsc.org They are recognized as effective alternatives to other aryl electrophiles, such as aryl triflates and halides, in a multitude of transition metal-catalyzed cross-coupling reactions. rsc.org The fluorosulfonate group serves as an excellent leaving group, facilitating reactions that form new carbon-carbon and carbon-heteroatom bonds.
The increasing popularity of aryl fluorosulfonates stems from several key advantages. They can be readily and economically prepared from widely available phenols using reagents like sulfuryl fluoride (B91410) (SO₂F₂). rsc.orgnih.gov This method is often more atom-economical and generates less toxic waste compared to the synthesis of analogous aryl triflates. rsc.org Their reactivity is often comparable to or intermediate between that of aryl bromides and chlorides, providing chemists with a valuable tool for fine-tuning reaction conditions and achieving selective transformations. nih.gov
Historical Development and Significance of Naphthalene (B1677914) Scaffolds in Chemical Research
The story of naphthalene is deeply rooted in the history of organic chemistry. First isolated from coal tar in the early 1820s, its discovery marked a pivotal moment, demonstrating that coal could be a source of valuable chemical compounds beyond its use as a fuel. newworldencyclopedia.orgencyclopedia.com The determination of its molecular formula, C₁₀H₈, by Michael Faraday in 1826, and the subsequent elucidation of its fused two-ring benzene (B151609) structure by Emil Erlenmeyer in 1866, were fundamental advancements in understanding aromaticity. newworldencyclopedia.orgwikipedia.org
Historically, naphthalene has been a crucial precursor for the industrial synthesis of a wide range of chemicals, most notably phthalic anhydride (B1165640), which is used in the production of dyes, resins, and plastics. encyclopedia.comwikipedia.org In academic research, the naphthalene scaffold has served as a foundational model for studying the properties and reactivity of polycyclic aromatic hydrocarbons (PAHs). studysmarter.co.uk Its electron-rich system readily undergoes various chemical reactions, making it a versatile building block for more complex molecular architectures. studysmarter.co.uk The numbering of the carbon atoms in the naphthalene ring, with positions 1 through 8 around the perimeter, provides a clear system for describing the structure of its derivatives, such as naphthalen-1-yl fluoranesulfonate. wikipedia.orgijcrt.org
Overview of the Current Research Landscape for this compound
Current research on this compound is primarily focused on its application as a reactive intermediate in synthetic organic chemistry. Scientists are actively exploring its utility in various cross-coupling reactions to construct complex organic molecules. The compound serves as a robust electrophile, enabling the formation of new bonds with a diverse array of nucleophilic partners.
Recent studies have highlighted the use of aryl fluorosulfonates, including naphthalene derivatives, in palladium-catalyzed reactions. For instance, the formylation of aryl fluorosulfonates using syngas (a mixture of carbon monoxide and hydrogen) has been developed as a sustainable method for producing aryl aldehydes, which are important intermediates in the chemical and pharmaceutical industries. nih.gov This indicates a trend towards developing more environmentally benign and cost-effective synthetic methodologies utilizing fluorosulfonate chemistry. The ongoing investigation into the reactivity and applications of this compound and related compounds continues to expand the toolkit of modern organic chemists.
Structure
3D Structure
Properties
IUPAC Name |
1-fluorosulfonyloxynaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO3S/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZWNEDYJCOWLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133042-64-5 | |
| Record name | 133042-64-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Naphthalen 1 Yl Fluoranesulfonate
Established Synthetic Routes to Naphthalen-1-yl Fluoranesulfonate
Established methods for the synthesis of aryl sulfonates often serve as the foundation for preparing this compound. These routes typically involve the direct functionalization of naphthalene (B1677914) precursors or draw analogies from the well-established chemistry of similar sulfonate esters.
The most direct conceptual approach to this compound involves the reaction of a suitable naphthalene derivative, such as 1-naphthol (B170400), with a fluorosulfonating agent. The reaction of 1-naphthol with fluorosulfonyl anhydride (B1165640) in the presence of a base like triethylamine (B128534) would be a standard method for forming the C-O-S bond. This type of reaction is a common strategy for the synthesis of sulfonate esters from alcohols and phenols.
While direct fluorosulfonation of the naphthalene ring itself is challenging, the use of precursors like 1-naphthol allows for a more controlled and selective synthesis of the desired sulfonate ester. The high reactivity of reagents like fluorosulfonyl anhydride necessitates careful control of reaction conditions to avoid side reactions and ensure high yields.
The synthesis and reactivity of naphthalen-1-yl trifluoromethanesulfonate (B1224126) (naphthalen-1-yl triflate) offers a valuable parallel to the synthesis of this compound. Naphthalen-1-yl triflate is typically prepared by reacting 1-naphthol with trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a base like pyridine. This reaction is highly efficient and provides a stable, yet reactive, product.
Metal triflates, such as tin(II) triflate (Sn(OTf)₂), have been utilized in the synthesis of substituted naphthalenes. rsc.org This highlights the role of triflate chemistry in the broader context of naphthalene functionalization. rsc.orgrsc.org The successful synthesis of naphthalen-1-yl triflate suggests that similar conditions could be adapted for the synthesis of this compound, given the analogous reactivity of the corresponding sulfonic anhydrides.
Aryl triflates are known to be excellent leaving groups in a variety of cross-coupling reactions, making them versatile intermediates in organic synthesis. This high reactivity suggests that this compound, once synthesized, could also serve as a valuable building block for the construction of more complex molecules.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact. sci-hub.se This involves the use of less hazardous chemicals, environmentally benign solvents, and energy-efficient processes. sci-hub.seresearchgate.net
In the context of sulfonylation reactions, several green approaches have been reported. For example, a mechanochemical-assisted, solvent-free method for decarboxylative sulfonylation has been developed, which offers high yields, short reaction times, and excellent functional group compatibility. rsc.org Another green method involves the visible-light-induced iodosulfonylation of alkenes in water at room temperature. researchgate.net
The development of synthetic methods that avoid the use of toxic solvents and reagents is a key goal of green chemistry. sci-hub.se For instance, the synthesis of sulfonamides has been achieved under neat (solvent-free) conditions. sci-hub.se The synthesis of sulfonyl fluorides from thiols using SHC5® and KF is another example of a green process that minimizes waste and avoids toxic reagents. eurekalert.org
Applying these principles to the synthesis of this compound would involve:
Choosing less hazardous starting materials and reagents.
Utilizing catalytic methods to reduce waste and improve atom economy.
Employing environmentally friendly solvents like water or performing reactions under solvent-free conditions.
Designing processes that are energy-efficient.
By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.
Data Tables
Table 1: Comparison of Synthetic Approaches for Sulfonate Esters and Related Compounds
| Method | Reagents | Catalyst | Conditions | Advantages | Disadvantages |
| Classical Sulfonylation | 1-Naphthol, Fluorosulfonyl Anhydride, Base | None | Standard organic solvents | Well-established, generally high yields | Requires stoichiometric, often hazardous reagents |
| Triflation (Analogous) | 1-Naphthol, Triflic Anhydride, Pyridine | None | Standard organic solvents | High yielding, produces versatile intermediate | Triflic anhydride is expensive and moisture-sensitive |
| Iron-Catalyzed Sulfonylation | Naphthols, SO₂, Aryldiazonium Salts | Iron(III) Chloride | Organic solvent | Direct C-H functionalization | Forms C-S bond, not C-O-S |
| Green Sulfonyl Fluoride (B91410) Synthesis | Thiols/Disulfides, SHC5®, KF | None | Not specified | Safe, low-cost, minimal by-products | Synthesizes sulfonyl fluorides, not esters directly |
| Mechanochemical Sulfonylation | α,β-Unsaturated Carboxylic Acids, Sodium Sulfinates | Potassium Iodide | Water-assisted grinding | Solvent-free, rapid, high yield | Specific to vinyl sulfone synthesis |
Solvent-Free or Low-Solvent Reaction Systems
In line with the principles of green chemistry, significant research has focused on developing synthetic protocols for sulfonyl fluorides that minimize or eliminate the use of hazardous organic solvents. digitellinc.com Water is considered an ideal environmentally benign reaction medium, and recent advancements have enabled nucleophilic fluorination reactions to be performed in it. digitellinc.com By employing a surfactant-based catalytic system, researchers have successfully fluorinated sulfonyl chloride substrates in water, achieving good conversions to the desired sulfonyl fluorides. digitellinc.com
Other green approaches focus on creating one-pot processes that use more stable substrates and safer reagents. acs.orgosaka-u.ac.jp For instance, methods have been developed to synthesize sulfonyl fluorides from thiols or disulfides using potassium fluoride (KF) as the fluorine source and an environmentally friendly oxidant. acs.orgosaka-u.ac.jpeurekalert.orgsciencedaily.com These reactions are often highly efficient and produce non-toxic salts like NaCl and KCl as the only byproducts, greatly reducing the environmental impact. osaka-u.ac.jpeurekalert.orgsciencedaily.com Mechanochemical synthesis, which uses mechanical energy to drive reactions, represents another solvent-free strategy that has been successfully applied to the synthesis of related aromatic sulfonamides. rsc.org
| Methodology | Starting Material | Key Reagents | Solvent/Conditions | Key Advantages | Reference |
|---|---|---|---|---|---|
| Traditional Synthesis | Phenol (B47542) (e.g., 1-Naphthol) | Sulfuryl Fluoride (SO₂F₂) | Organic Solvent | Readily available, inexpensive reagents. | rsc.orgacs.org |
| Aqueous Synthesis | Aryl Sulfonyl Chloride | Fluoride Source, Surfactant | Water | Eliminates hazardous organic solvents. | digitellinc.com |
| One-Pot Thiol Oxidation/Fluorination | Thiol or Disulfide | KF, Green Oxidant (e.g., NaOCl·5H₂O) | Minimal Solvent | Stable substrates, non-toxic byproducts. | acs.orgosaka-u.ac.jp |
| Mechanochemical Synthesis | Aryl Bromide/Carboxylic Acid | K₂S₂O₅, Amine | Solvent-Free (Ball Milling) | Avoids bulk solvents, uses mechanical energy. | rsc.org |
Atom Economy and Reaction Efficiency
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. primescholars.comnih.gov Reactions with high atom economy, such as additions and rearrangements, are preferred as they generate minimal waste. nih.govbuecher.dejocpr.com
The synthesis of this compound from 1-naphthol and sulfuryl fluoride is an example of a reaction with excellent atom economy. In this substitution reaction, the only byproduct is hydrogen fluoride (HF).
The percent atom economy is calculated as: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 primescholars.com
For the reaction: C₁₀H₈O (1-Naphthol) + SO₂F₂ (Sulfuryl Fluoride) → C₁₀H₇SO₂F (this compound) + HF (Hydrogen Fluoride)
| Component | Chemical Formula | Molecular Weight (g/mol) | Role |
|---|---|---|---|
| 1-Naphthol | C₁₀H₈O | 144.17 | Reactant |
| Sulfuryl Fluoride | SO₂F₂ | 102.06 | Reactant |
| Total Reactant Mass | - | 246.23 | - |
| This compound | C₁₀H₇SO₂F | 226.23 | Desired Product |
| Hydrogen Fluoride | HF | 20.01 | Byproduct |
| Atom Economy Calculation | (226.23 / 246.23) * 100 = 91.88% |
Stereoselective Synthesis of Chiral this compound Analogues
While this compound itself is an achiral molecule, the principles of stereoselective synthesis can be applied to create chiral analogues. This typically involves introducing chirality either on the naphthalene ring system (e.g., through a stereocenter on a substituent) or by creating axial chirality in a suitably substituted bi-aryl system. The following sections discuss general strategies applicable to the synthesis of such chiral analogues.
Resolution of Racemic Mixtures
One of the most established methods for obtaining enantiomerically pure compounds is the resolution of a racemic mixture. wikipedia.orglibretexts.orglibretexts.org A racemic mixture contains equal amounts of two enantiomers and is optically inactive. libretexts.orgfiveable.me The resolution process separates these enantiomers. libretexts.org
For a chiral analogue of a naphthol, this would involve reacting the racemic alcohol with a single enantiomer of a chiral resolving agent, such as a chiral acid or base. libretexts.orglibretexts.org This reaction creates a mixture of diastereomeric salts. wikipedia.orgfiveable.me Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows them to be separated by techniques like fractional crystallization. wikipedia.orgslideshare.net Once the diastereomers are separated, the chiral resolving agent is removed, yielding the individual, enantiomerically pure naphthol analogues, which can then be converted to the target fluorosulfonates. The main drawback of this method is that a maximum of only 50% of the starting material can be converted to the desired enantiomer without a recycling process. wikipedia.org
Asymmetric Catalysis in Fluoranesulfonate Formation
Asymmetric catalysis offers a more efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. rsc.org This approach avoids the 50% theoretical yield limit of classical resolution.
In the context of chiral fluorosulfonate analogues, this could involve several strategies. For instance, a prochiral naphthol derivative could undergo an asymmetric reaction catalyzed by a chiral entity. While direct catalytic asymmetric fluorosulfonation is not a widely established method, related transformations like asymmetric fluorination have been achieved. princeton.edunih.gov Researchers have used chiral phase-transfer catalysts to achieve enantioselective fluorocyclization reactions. nih.gov Similarly, chiral frustrated Lewis pairs have emerged as powerful catalysts for a range of metal-free asymmetric reactions. rsc.org A hypothetical approach could involve the asymmetric desymmetrization of a prochiral dinaphthol substrate or the kinetic resolution of a racemic naphthol analogue via a catalytic process, selectively converting one enantiomer to the fluorosulfonate faster than the other.
Chiral Auxiliary-Mediated Synthesis
The use of a chiral auxiliary is a powerful strategy in stereoselective synthesis. cyu.fr This method involves covalently attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved off, often to be recovered and reused. primescholars.comcyu.fr
For synthesizing a chiral this compound analogue, one could start with a naphthalene precursor and attach a chiral auxiliary, such as a fluorinated oxazolidine. cyu.fr This auxiliary would then control the stereoselective introduction of a functional group at a specific position. For example, the diastereoselective addition of a nucleophile to an imine containing a chiral sulfinyl group is a well-established method for creating new stereocenters. mdpi.com After the key stereocenter-forming step, the auxiliary would be removed, and the resulting chiral intermediate could be converted into the final chiral naphthol analogue. This naphthol would then undergo fluorosulfonation to yield the target enantioenriched product.
Reactivity Profiles and Mechanistic Pathways of Naphthalen 1 Yl Fluoranesulfonate
Nucleophilic Substitution Reactions Involving the Fluoranesulfonate Moiety
The fluoranesulfonate group (-OSO₂F) is a potent leaving group, a feature that dominates its participation in nucleophilic substitution reactions. These reactions typically involve the cleavage of the C-O bond, where the naphthalene (B1677914) ring acts as the electrophilic partner and an incoming nucleophile displaces the fluoranesulfonate anion.
Comparative Analysis of Leaving Group Abilities
The efficacy of a leaving group is fundamentally tied to the stability of the anion formed upon its departure. Excellent leaving groups are generally weak bases. The fluoranesulfonate anion (FSO₃⁻) benefits from significant stabilization due to the strong inductive electron-withdrawing effect of the fluorine atom and the resonance delocalization of the negative charge across the three oxygen atoms.
In the hierarchy of sulfonate leaving groups, fluorosulfonates are considered highly effective, with reactivity comparable to, and in some contexts exceeding, that of triflates (trifluoromethanesulfonates, -OTf). nih.govresearchgate.net While triflates are renowned for their exceptional leaving group ability, fluorosulfonates offer a more cost-effective and atom-economical alternative. researchgate.net Nonaflates (perfluorobutanesulfonates, -ONf) are also powerful leaving groups, often showing reactivity similar to or greater than triflates, but they are less atom-economical. nih.govresearchgate.net In contrast, more traditional sulfonate esters like tosylates (-OTs) and mesylates (-OMs) are considerably less reactive. nih.govresearchgate.net Computational studies on the oxidative addition of various aryl sulfonates to a model palladium catalyst predicted that the activation barriers for C–OSO₂F bond cleavage are virtually identical to those for triflates and nonaflates. researchgate.net
Table 1: Comparative Properties of Common Sulfonate Leaving Groups
| Leaving Group | Anion Formula | Key Features | Relative Reactivity |
|---|---|---|---|
| Fluoranesulfonate (Fluorosulfate) | FSO₃⁻ | Strong inductive effect from fluorine; good resonance stabilization; cost-effective. researchgate.net | High (similar to Triflate) nih.govresearchgate.net |
| Trifluoromethanesulfonate (B1224126) (Triflate) | CF₃SO₃⁻ | Excellent resonance and inductive stabilization from the CF₃ group; widely used standard. dtic.mil | Very High |
| Nonafluorobutanesulfonate (Nonaflate) | C₄F₉SO₃⁻ | Extremely stable anion; highly reactive but less atom-economical. nih.govresearchgate.net | Very High |
| p-Toluenesulfonate (Tosyl) | CH₃C₆H₄SO₃⁻ | Good resonance stabilization; less reactive than fluorinated sulfonates. nih.gov | Moderate |
| Methanesulfonate (Mesyl) | CH₃SO₃⁻ | Less resonance stabilization than tosylate; common and economical but less reactive. nih.gov | Moderate-Low |
Kinetics and Thermodynamics of Substitution Reactions
Nucleophilic aromatic substitution (SNAr) on an aryl ring like naphthalene generally requires activation by strongly electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com The fluoranesulfonate group serves this role, rendering the naphthalene ring susceptible to attack by strong nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com
The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form this intermediate. libretexts.orgmasterorganicchemistry.com The presence of the electron-withdrawing -OSO₂F group is crucial for stabilizing the negative charge in the Meisenheimer complex, thereby lowering the activation energy of this step. masterorganicchemistry.com However, direct, uncatalyzed SNAr reactions with aryl fluorosulfonates as substrates are not common, as C-O bond activation is often challenging without a metal catalyst. The reaction is thermodynamically driven by the formation of a very stable fluoranesulfonate anion. Kinetic studies on related systems, such as the reaction of 1-chloromethylnaphthalene with anilines, follow a standard SN2 mechanism where the rate is influenced by solvent polarity and the electronic nature of the nucleophile. ias.ac.in In SNAr reactions, the leaving group ability trend can be counterintuitive (F > Cl > Br > I), as the high electronegativity of fluorine strongly activates the ring for the rate-determining nucleophilic attack, even though the C-F bond is strong. libretexts.orgcsbsju.edu
Electrophilic Aromatic Substitution Reactions on the Naphthalene Core
While the fluoranesulfonate group activates the molecule for nucleophilic attack, it has the opposite effect on electrophilic aromatic substitution (EAS). The strong electron-withdrawing nature of the -OSO₂F group deactivates the aromatic system towards attack by electrophiles.
Regioselectivity and Electronic Effects of the Fluoranesulfonate Group
In electrophilic aromatic substitution, substituent groups direct incoming electrophiles to specific positions. The fluoranesulfonate group is a strong deactivating group due to its powerful inductive and resonance electron-withdrawing effects. This reduces the electron density of the naphthalene ring system, making it less nucleophilic and thus less reactive towards electrophiles. libretexts.org
For 1-substituted naphthalenes, electrophilic attack generally occurs on the unsubstituted ring, as the substituted ring is deactivated. lookchem.com Specifically, the -OSO₂F group at the C1 position deactivates the entire molecule, but particularly the ring to which it is attached. Therefore, electrophilic substitution is strongly favored to occur on the second ring, primarily at the C5 and C7 positions. This is because the intermediate carbocations (arenium ions) formed from attack at these positions are more stable. Attack at the C1 position of an unsubstituted naphthalene is kinetically favored over the C2 position because the resulting arenium ion is better stabilized by resonance. libretexts.org When a deactivating group is present at C1, this effect directs the reaction to the other ring.
Table 2: Electronic and Directing Effects of the Fluoranesulfonate Group in EAS
| Property | Description |
|---|---|
| Electronic Effect | Strongly electron-withdrawing (-I, -M effects). |
| Reactivity Effect | Strongly deactivating; slows the rate of EAS compared to unsubstituted naphthalene. libretexts.org |
| Primary Site of Attack | The unsubstituted ring (positions 5, 6, 7, 8). |
| Predicted Regioselectivity | Substitution is favored at positions C5 and C7 of the naphthalene core. lookchem.com |
Friedel-Crafts Type Reactions
Friedel-Crafts alkylation and acylation are classic EAS reactions that are notoriously difficult to perform on strongly deactivated aromatic rings. stackexchange.com The fluoranesulfonate group on naphthalen-1-yl fluoranesulfonate presents a significant challenge for these reactions. The Lewis acid catalyst (e.g., AlCl₃) required for the reaction can complex with the sulfonate oxygens, further deactivating the ring.
Consequently, Friedel-Crafts reactions with this compound are expected to be sluggish and require harsh conditions. stackexchange.com If a reaction were to occur, acylation would be more predictable than alkylation, as it is less prone to carbocation rearrangements and the resulting acyl group would further deactivate the ring, preventing multiple substitutions. researchgate.net The substitution would be directed to the unsubstituted ring, likely yielding a mixture of 5- and 7-acylated products. lookchem.com
Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound as a Coupling Partner
The high reactivity of the C-O bond in aryl fluorosulfonates makes them excellent electrophilic partners in a variety of metal-catalyzed cross-coupling reactions. These reactions have become a cornerstone of modern organic synthesis, and this compound serves as a stable, economical, and effective alternative to aryl halides and triflates. nih.govresearchgate.net
Prominent examples include the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. In these transformations, a palladium or nickel catalyst facilitates the oxidative addition into the C-OSO₂F bond, initiating a catalytic cycle that results in the formation of new carbon-carbon or carbon-heteroatom bonds. Aryl fluorosulfates have been shown to give superior yields compared to other electrophiles like aryl halides or tosylates under identical conditions in some Suzuki-Miyaura reactions. scispace.com The relative reactivity of leaving groups in some palladium-catalyzed couplings has been established as Br ≈ OTf > OSO₂F > Cl. researchgate.net
Table 3: Examples of Metal-Catalyzed Cross-Coupling Reactions with Aryl Fluorosulfonates
| Reaction Type | Catalyst System | Typical Reagents | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(OAc)₂ / Ligand (e.g., SPhos, XPhos) or Pd(PPh₃)₄ | Aryl/Vinyl Boronic Acids or Esters, Base (e.g., K₃PO₄, Cs₂CO₃) | Biaryls, Styrenes | nih.govscispace.comnih.gov |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Ligand (e.g., BINAP, Xantphos) or Pd(OAc)₂ | Primary/Secondary Amines, Base (e.g., Cs₂CO₃, K₂CO₃) | Aryl Amines | nih.govorganic-chemistry.orgnih.gov |
| Heck Reaction | Pd(OAc)₂ / Ligand (e.g., PPh₃) | Alkenes, Base (e.g., Et₃N, NaOAc) | Substituted Alkenes | organic-chemistry.orgrug.nl |
| Negishi Coupling | Pd(PPh₃)₄ | Organozinc Reagents | Biaryls, Alkyl-arenes | scispace.com |
Palladium-Catalyzed C-C, C-N, and C-O Bond Formation
Palladium catalysis is a cornerstone of modern organic synthesis, and aryl sulfonates, including this compound, serve as effective electrophilic partners in a variety of cross-coupling reactions. These reactions provide powerful methods for the construction of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide or sulfonate, is a widely used method for C-C bond formation. While specific studies on this compound are limited, extensive research on the analogous and more common naphthalen-1-yl triflate provides a strong basis for understanding its reactivity. For instance, the Suzuki-Miyaura coupling of naphthalen-1-yl triflate with various arylboronic acids proceeds efficiently in the presence of a palladium catalyst, such as Pd(OAc)2, and a suitable phosphine (B1218219) ligand, like XPhos. organic-chemistry.org These reactions typically employ a base, such as K3PO4 or Cs2CO3, and are carried out in solvents like THF or toluene (B28343) at elevated temperatures. Given the similar leaving group ability of the fluoranesulfonate and triflate groups, this compound is expected to undergo analogous transformations.
The Buchwald-Hartwig amination, another key palladium-catalyzed reaction, enables the formation of C-N bonds by coupling aryl sulfonates with amines. This reaction is crucial for the synthesis of anilines and their derivatives. The choice of phosphine ligand is critical for the success of these couplings, with bulky, electron-rich ligands often providing the best results.
Palladium-catalyzed C-O bond formation, or etherification, involves the coupling of an aryl sulfonate with an alcohol. These reactions are generally more challenging than C-C and C-N couplings and often require specific catalyst systems to achieve high yields. Recent advancements have led to the development of effective protocols for the coupling of aryl bromides with fluorinated alcohols using specialized palladium precatalysts and ligands. nih.gov
The following table summarizes representative conditions for palladium-catalyzed cross-coupling reactions of aryl sulfonates, which are applicable to this compound.
| Coupling Reaction | Catalyst System | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura (C-C) | Pd(OAc)2 / XPhos | K3PO4 | THF | 80-110 |
| Buchwald-Hartwig (C-N) | Pd2(dba)3 / Biarylphosphine | NaOtBu | Toluene | 80-120 |
| Etherification (C-O) | tBuBrettPhos Pd G3 | Cs2CO3 | Toluene | 100-130 |
Nickel- and Copper-Mediated Cross-Coupling Methodologies
While palladium catalysis is prevalent, nickel and copper catalysts offer alternative and sometimes complementary reactivity for cross-coupling reactions involving aryl sulfonates. Nickel catalysts are particularly effective for the coupling of less reactive electrophiles and can facilitate transformations that are challenging for palladium.
Nickel-catalyzed cross-electrophile coupling reactions have emerged as a powerful tool for C-C bond formation, often employing two different electrophiles. acs.org For instance, the cross-Ullmann coupling of two different aryl sulfonate esters can be achieved using a combination of nickel and palladium catalysts. nih.gov In such systems, the nickel catalyst can exhibit a preference for one type of sulfonate (e.g., tosylate) while the palladium catalyst prefers another (e.g., triflate), enabling selective heterocoupling. nih.gov This multimetallic approach highlights the nuanced reactivity that can be achieved with different transition metals.
Copper-mediated reactions, particularly the Ullmann condensation, have a long history in C-N and C-O bond formation. While traditional Ullmann reactions often require harsh conditions, modern advancements have led to the development of milder, ligand-assisted copper-catalyzed protocols. These methods provide a valuable alternative to palladium- and nickel-based systems, especially for specific substrate combinations.
The table below outlines general conditions for nickel- and copper-mediated cross-coupling reactions of aryl sulfonates.
| Coupling Reaction | Catalyst System | Reductant/Base | Solvent | Temperature (°C) |
| Ni-catalyzed C-C | Ni(cod)2 / Ligand | Zn | DMA | 60-100 |
| Cu-catalyzed C-N | CuI / Ligand | K2CO3 | DMSO | 100-150 |
| Cu-catalyzed C-O | CuI / Ligand | Cs2CO3 | Pyridine | 110-160 |
Mechanistic Insights into Catalytic Cycles
The catalytic cycles of palladium-, nickel-, and copper-mediated cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation (in the case of two-component couplings), and reductive elimination.
In a typical palladium-catalyzed Suzuki-Miyaura coupling, the active Pd(0) species undergoes oxidative addition with the aryl sulfonate (e.g., this compound) to form a Pd(II) intermediate. This is often the rate-determining step. The choice of ligand significantly influences the rate of this step. Subsequently, transmetalation occurs where the aryl group from the organoboron reagent is transferred to the palladium center, displacing the sulfonate group. The final step is reductive elimination from the resulting diarylpalladium(II) complex to yield the biaryl product and regenerate the Pd(0) catalyst.
For nickel-catalyzed reactions, the mechanism is broadly similar, often involving Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles. The "naphthyl requirement" observed in some stereospecific nickel-catalyzed cross-couplings of benzylic electrophiles suggests that the naphthyl group can play a crucial role in stabilizing key intermediates or promoting essential steps in the catalytic cycle. researchgate.net
Radical Reactions Involving this compound
In addition to participating in traditional two-electron catalytic cycles, aryl sulfonates can also engage in radical reactions. The generation of aryl radicals from aryl sulfonates can be achieved through various methods, including photoredox catalysis.
Visible-light-induced photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. In this approach, a photocatalyst, upon excitation by light, can engage in a single-electron transfer (SET) process with the aryl sulfonate to generate an aryl radical. These highly reactive intermediates can then participate in a variety of bond-forming reactions. For example, the photoinduced decomposition of arylazo sulfonates can lead to the formation of aryl radicals. acs.org While this specific precursor is different, it highlights the potential for the sulfonate moiety to be involved in radical generation pathways.
The generated naphthyl radical from this compound could then undergo subsequent reactions, such as addition to alkenes or arenes, to form new C-C bonds. These radical-based methods offer a complementary approach to traditional cross-coupling reactions and can often tolerate functional groups that are incompatible with organometallic catalysis.
Mechanistic Elucidation of Key Transformations
To gain a deeper understanding of the reaction mechanisms involving this compound, detailed kinetic studies and isotopic labeling experiments on analogous systems are invaluable.
Detailed Kinetic Studies
Kinetic studies are crucial for determining the rate-determining step of a catalytic cycle and for understanding the influence of various reaction parameters, such as catalyst, ligand, and substrate concentrations. For palladium-catalyzed cross-coupling reactions of aryl sulfonates, kinetic analyses have often shown that the oxidative addition of the aryl sulfonate to the Pd(0) center is the rate-limiting step. The reaction rate is typically first-order in the concentration of the palladium catalyst and the aryl sulfonate, and zero-order in the concentration of the nucleophilic coupling partner.
Isotopic Labeling Experiments for Reaction Pathway Determination
Isotopic labeling is a powerful technique for tracing the path of atoms throughout a chemical reaction, thereby providing definitive evidence for proposed mechanistic pathways. acs.orgnih.gov For example, in a cross-coupling reaction, labeling one of the coupling partners with a stable isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), allows for the determination of which atoms are incorporated into the final product and can help to distinguish between different possible mechanisms.
Applications of Naphthalen 1 Yl Fluoranesulfonate in Organic Synthesis
Naphthalen-1-yl Fluoranesulfonate as a Versatile Synthetic Building Block
The reactivity of this compound is largely dictated by the fluorosulfonate moiety. This group, analogous to the more commonly used triflate group, renders the naphthyl ring susceptible to a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.
This compound is an effective electrophilic partner in cross-coupling reactions designed to create new aryl-aryl carbon-carbon bonds, leading to the synthesis of biaryl systems. Biaryl motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.
One of the most powerful methods for biaryl synthesis is the Suzuki-Miyaura coupling reaction . In this reaction, an organoboron compound, such as a boronic acid or its ester, is coupled with an organic halide or pseudohalide in the presence of a palladium catalyst and a base. Aryl fluorosulfonates have been demonstrated to be potent coupling partners in Suzuki-Miyaura reactions, often providing yields comparable or superior to traditional aryl halides and triflates. rsc.orgrsc.org While specific studies focusing exclusively on this compound are not extensively documented, its reactivity can be inferred from the successful coupling of other aryl fluorosulfonates. rsc.orgresearchgate.net For instance, various aryl fluorosulfonates have been shown to react efficiently with a range of aryl boronic acids to produce the corresponding biaryls in good to excellent yields. rsc.orgnih.govresearchgate.netresearchgate.net
The general scheme for the Suzuki-Miyaura coupling of this compound would involve its reaction with an arylboronic acid in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) or a pre-catalyst, and a base like potassium carbonate or triethylamine (B128534).
Table 1: Representative Suzuki-Miyaura Coupling of Aryl Fluorosulfonates with Arylboronic Acids This table presents representative data for the coupling of various aryl fluorosulfonates to illustrate the general utility of this class of compounds in Suzuki-Miyaura reactions. Specific data for this compound may vary.
| Aryl Fluorosulfonate | Arylboronic Acid | Catalyst System | Solvent | Yield (%) | Reference |
| Phenyl fluorosulfate (B1228806) | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / Et₃N | Water | 95 | rsc.org |
| 4-Chlorophenyl fluorosulfate | Phenylboronic acid | Pd(OAc)₂ / Et₃N / 1,4-Dioxane/H₂O | 1,4-Dioxane/H₂O | 88 | researchgate.net |
| 2-Naphthyl fluorosulfate | Phenylboronic acid | Pd(OAc)₂ / Et₃N | Water | 92 | rsc.org |
Another significant C-C bond-forming reaction where this compound can serve as a precursor is the Sonogashira coupling . This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide or pseudohalide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgnih.govbeilstein-journals.org Aryl fluorosulfonates have been shown to be viable substrates in Sonogashira couplings, providing a pathway to aryl-alkyne structures. rsc.orgorganic-chemistry.org These structures are important intermediates in the synthesis of natural products and materials with interesting electronic and optical properties.
The introduction of heteroatoms, such as nitrogen, oxygen, and sulfur, onto an aromatic scaffold is a crucial step in the synthesis of many biologically active molecules. This compound can serve as an excellent electrophile for such transformations.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of amines with aryl halides or pseudohalides. Aryl fluorosulfonates have been successfully employed in Buchwald-Hartwig aminations, demonstrating their utility in the synthesis of arylamines. While specific examples with this compound are not widely reported, the general reactivity of aryl fluorosulfonates in these reactions is established. This provides a direct method for introducing a variety of nitrogen-containing functional groups onto the naphthalene (B1677914) core.
Table 2: Representative Buchwald-Hartwig Amination of Aryl Fluorosulfonates This table shows representative examples of Buchwald-Hartwig amination using aryl fluorosulfonates to indicate the potential reactivity of this compound.
| Aryl Fluorosulfonate | Amine | Catalyst System | Base | Yield (%) |
| Phenyl fluorosulfate | Aniline | Pd(dba)₂ / P(t-Bu)₃ | NaOt-Bu | 85 |
| 4-Tolyl fluorosulfate | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 90 |
| 4-Methoxyphenyl fluorosulfate | Diphenylamine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 78 |
Role in Asymmetric Synthesis
The naphthalene scaffold is a key component in many chiral ligands and auxiliaries used in asymmetric catalysis. The ability to functionalize the naphthalene ring via its fluorosulfonate derivative opens up avenues for the synthesis of novel chiral structures.
This compound can be envisioned as a precursor for the synthesis of important chiral ligands. For example, the 1,1'-bi-2-naphthol (B31242) (BINOL) framework is a cornerstone of asymmetric catalysis. wikipedia.orgnih.gov Derivatives of BINOL are used to create a chiral environment around a metal center, enabling highly enantioselective transformations. mdpi.comsigmaaldrich.comresearchgate.netresearchgate.net The synthesis of substituted BINOL derivatives often involves the coupling of two naphthalene units. nih.gov this compound could potentially be used in a homocoupling reaction or a cross-coupling with another functionalized naphthalene derivative to construct the biaryl backbone of BINOL-type ligands.
Furthermore, the naphthalene unit itself can be a part of other classes of chiral ligands, where its steric bulk and electronic properties influence the selectivity of a catalytic reaction. nih.govresearchgate.net The functionalization of this compound through cross-coupling reactions allows for the introduction of phosphine (B1218219), amine, or other coordinating groups, which are essential for ligand activity.
Once incorporated into a chiral ligand, the naphthalene moiety can play a crucial role in a variety of enantioselective transformations. Catalysts bearing naphthalene-based ligands have been successfully applied in asymmetric hydrogenations, Diels-Alder reactions, Michael additions, and various cross-coupling reactions. sigmaaldrich.comacs.org The steric and electronic properties of the naphthalene group help to create a well-defined chiral pocket that dictates the stereochemical outcome of the reaction. For instance, the dearomatization of naphthalene derivatives has been achieved with high enantioselectivity using chiral catalysts, leading to the formation of complex three-dimensional structures from flat aromatic precursors. nih.govresearchgate.net
Intermediate in Complex Molecule Synthesis
Strategies for Incorporating the Naphthalene-Fluorosulfonate Unit
The primary method for synthesizing aryl fluorosulfonates involves the reaction of a phenol (B47542) with sulfuryl fluoride (B91410) (SO₂F₂) or, more commonly in a laboratory setting, with a pre-made fluorosulfonylating agent in the presence of a base. Extrapolating from this, the most direct strategy for incorporating the naphthalene-fluorosulfonate unit would be the fluorosulfonylation of 1-naphthol (B170400).
Table 1: Hypothetical Synthesis of this compound
| Reactant | Reagent | Product | Description |
| 1-Naphthol | Sulfuryl Fluoride (SO₂F₂) or similar fluorosulfonylating agent | This compound | This reaction would likely proceed by deprotonation of 1-naphthol with a suitable base, followed by nucleophilic attack of the resulting naphthoxide on the sulfur atom of the fluorosulfonylating agent. |
This approach would provide a straightforward entry to the target molecule, assuming the starting 1-naphthol is readily available. The choice of base and reaction conditions would be critical to optimize the yield and prevent side reactions.
Convergent and Divergent Synthetic Pathways
The utility of this compound in synthesis would likely hinge on its ability to serve as a versatile intermediate in both convergent and divergent strategies.
Convergent Synthesis: In a convergent approach, the this compound unit would be prepared separately and then introduced late in a synthetic sequence. This is particularly advantageous when constructing complex molecules, as it allows for the independent synthesis of key fragments, which are then coupled together. For instance, the fluorosulfonate group could potentially act as a leaving group in cross-coupling reactions, analogous to the more commonly used triflate group. researchgate.net This would enable the coupling of the naphthalene moiety with a variety of other molecular fragments.
Divergent Synthesis: A divergent strategy would involve the early introduction of the this compound core, followed by the differential functionalization of other positions on the naphthalene ring. The stability of the fluorosulfate group would be crucial here, as it would need to remain intact during subsequent chemical transformations. The naphthalene ring itself can be functionalized through various electrophilic substitution reactions, and the presence of the fluorosulfonate group could influence the regioselectivity of these reactions.
Contributions to Novel Methodology Development in Organic Chemistry
The development of new synthetic methods is a cornerstone of modern organic chemistry. While there are no specific methodologies based on this compound, its properties suggest several avenues for potential innovation.
A significant area of development for related compounds, such as aryl fluorosulfates, is in the field of "click chemistry," specifically Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. nih.gov This type of reaction involves the rapid and efficient formation of a covalent bond between a fluorosulfate and a suitable nucleophile. The reactivity of aryl fluorosulfates is highly specific, often requiring activation, which makes them attractive for applications in chemical biology and materials science where biocompatibility and controlled reactivity are essential. nih.gov
Table 2: Potential Methodological Contributions of this compound
| Proposed Methodology | Description | Potential Impact |
| Novel Cross-Coupling Partner | The fluorosulfonate could serve as a leaving group in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This would provide an alternative to the more common halides and triflates. | Expansion of the toolbox for C-C and C-heteroatom bond formation, potentially offering different reactivity profiles or substrate scopes. |
| SuFEx Click Chemistry Reagent | As a SuFEx-active compound, it could be used to label biomolecules or to create new polymers and materials. The naphthalene moiety could impart unique photophysical properties (fluorescence) to the resulting products. | Development of new probes for chemical biology and novel functional materials with tailored optical and electronic properties. |
| Precursor to Other Naphthalene Derivatives | The fluorosulfonate group could potentially be displaced by a range of nucleophiles under specific conditions, allowing for the synthesis of a variety of 1-substituted naphthalenes. | A versatile intermediate for accessing a library of naphthalene-based compounds with diverse functionalities. |
Based on the available information, a detailed article on the advanced spectroscopic and structural characterization of this compound cannot be generated. There is a lack of publicly available scientific literature and data specifically addressing the high-resolution NMR, vibrational, and electronic spectroscopy of this particular compound as outlined in the request.
Searches for experimental and theoretical studies, including 1D/2D NMR, solid-state NMR, FT-IR, FT-Raman with PED analysis, and UV-Vis spectroscopy for this compound did not yield specific research findings or data tables necessary to fulfill the detailed requirements of the prompt.
Therefore, it is not possible to provide a scientifically accurate and informative article strictly adhering to the provided outline for this specific chemical compound.
Advanced Spectroscopic and Structural Characterization of Naphthalen 1 Yl Fluoranesulfonate and Its Derivatives
Electronic Spectroscopy (UV-Vis) and Photophysical Properties
Absorption and Emission Spectra Analysis
The electronic absorption and emission spectra of naphthalen-1-yl fluoranesulfonate are dominated by the properties of the naphthalene (B1677914) chromophore. The UV-visible absorption spectrum of naphthalene derivatives typically exhibits strong absorption bands resulting from π-π* transitions within the aromatic rings. For 1-substituted naphthalenes, such as 1-naphthyl acetate (B1210297), the absorption spectrum shows bands in the regions of 200–240 nm, 240–300 nm, and 300–350 nm. researchgate.net The presence of substituents on the naphthalene ring can cause a bathochromic (red) shift in the absorption maxima. For instance, the introduction of silyl (B83357) groups at the 1-position of naphthalene results in a shift of the absorption maxima to longer wavelengths and an increase in the molar absorption coefficients. mdpi.com The long-wavelength absorption band in 1-naphthyl acetate is stronger compared to unsubstituted naphthalene. researchgate.net
Naphthalene derivatives are known for their fluorescent properties, and this compound is expected to be fluorescent. nih.gov The fluorescence spectrum is often characterized by a distinct vibrational structure. researchgate.net The introduction of substituents can significantly influence the fluorescence intensity and quantum yield. For example, silyl-substituted naphthalenes show an increase in fluorescence intensities compared to naphthalene itself. mdpi.comnih.gov The photophysical properties, including fluorescence quantum yields and rate constants, are determined by the interplay of radiative and non-radiative decay processes from the excited state. researchgate.net
| Compound Analogue | Absorption Maxima (λ_max) | Emission Maxima (λ_em) | Key Observations |
| Naphthalene | ~275, 312 nm | ~321, 335 nm | Exhibits characteristic vibronic structure. researchgate.netnih.gov |
| 1-Naphthyl Acetate | Shifted to longer wavelengths vs. naphthalene | Shifted to longer wavelengths vs. naphthalene | Stronger long-wavelength absorption band. researchgate.net |
| 1-Silyl-naphthalenes | Bathochromic shift of 8-9 nm vs. naphthalene | Increased fluorescence intensity | Increased molar absorptivity. mdpi.com |
Excitonic Coupling and Energy Transfer Mechanisms
In derivatives of this compound, particularly those containing more than one naphthalene unit (e.g., dimers or polymers), excitonic coupling and energy transfer are significant phenomena. Excitonic coupling arises from the electrostatic interaction between the transition dipole moments of nearby chromophores, leading to the splitting of excited states, which can be observed in absorption spectra. nih.gov The strength of this coupling is highly dependent on the distance and relative orientation of the naphthalene units. nih.govaps.org In bridged naphthalene dimers, as the length of the bridge connecting the two naphthalene moieties increases, the coupling weakens, and the splitting in the absorption spectrum decreases. nih.gov
Energy transfer, such as Förster Resonance Energy Transfer (FRET), can occur between a donor and an acceptor chromophore within a molecule or between separate molecules. mdpi.com This process is a distance-dependent dipole-dipole interaction where energy is transferred from an excited donor to an acceptor. mdpi.com For this to occur, there must be spectral overlap between the emission of the donor and the absorption of the acceptor. mdpi.com In systems containing a naphthalene moiety as a donor, its fluorescence can be quenched by a suitable acceptor, with the efficiency of energy transfer depending on their proximity and orientation. nih.gov Such energy transfer processes are fundamental in the design of light-harvesting systems and fluorescent probes. mdpi.comnih.gov
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis
Mass spectrometry is a crucial tool for determining the molecular mass and elucidating the structure of this compound through its fragmentation patterns. In electron impact mass spectrometry, the molecule is ionized to form a molecular ion, whose mass-to-charge ratio (m/z) provides the molecular weight. Due to the high energy of this process, the molecular ion is often energetically unstable and undergoes fragmentation. wikipedia.org
For aryl sulfonates, a common fragmentation pathway involves the loss of sulfur dioxide (SO2). aaqr.org It is therefore expected that this compound would exhibit a fragmentation pattern characterized by the loss of SO2. Other potential fragmentation reactions include cleavage of the C-S bond or the S-O bond. The fragmentation of organic molecules can be initiated at a radical site or a charge site and can involve simple bond cleavages or rearrangement reactions. wikipedia.orgyoutube.com The study of these fragmentation pathways provides valuable information for confirming the structure of the molecule. nih.govlibretexts.org
| Precursor Ion (Assumed) | Fragmentation Process | Key Neutral Loss | Expected Fragment Ion |
| [C10H7SO2F]+• | Loss of Sulfur Dioxide | SO2 | [C10H7F]+• |
| [C10H7SO2F]+• | Cleavage of C-S bond | •SO2F | [C10H7]+ |
| [C10H7SO2F]+• | Cleavage of S-O bond | C10H7O• | [SOF]+ |
X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis
While a specific crystal structure for this compound is not publicly available, analysis of the crystal structures of naphthalene and its derivatives provides insight into the expected solid-state conformation. mdpi.comresearchgate.net
Bond Lengths, Bond Angles, and Dihedral Angles
The naphthalene core is a planar system with characteristic C-C bond lengths of approximately 1.36 Å for double bonds and 1.40 Å for single bonds. pharmaguideline.com In the crystal structure of a complex naphthalene derivative, the naphthalene system was found to be nearly planar. mdpi.com The geometry around the sulfur atom in the fluoranesulfonate group is expected to be tetrahedral. The bond lengths and angles will be influenced by the electronic effects of the naphthalene ring and the fluorine atom. The dihedral angle between the plane of the naphthalene ring and the C-S-O plane of the sulfonate group will be a key conformational parameter.
| Parameter | Expected Value/Range | Reference Compound |
| C-C bond length (aromatic) | 1.36 - 1.42 Å | Naphthalene pharmaguideline.comacs.org |
| C-S bond length | ~1.77 Å | Aryl Sulfonates |
| S-O bond length | ~1.45 Å | Sulfonate Esters |
| O-S-O bond angle | ~120° | Sulfonate Esters |
| C-S-O bond angle | ~105° | Sulfonate Esters |
| Dihedral Angle (Naphthalene-Sulfonate) | Variable | Dependent on crystal packing forces |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment and Conformational Behavior of Chiral Derivatives
For chiral derivatives of this compound, chiroptical spectroscopy, particularly circular dichroism (CD), is an invaluable technique for assigning the absolute configuration and studying conformational behavior. saschirality.orgcas.cz Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left and right circularly polarized light. saschirality.org
Electronic circular dichroism (ECD) is measured in the UV-visible region and is sensitive to the electronic transitions of the chromophore. saschirality.org The naphthalene chromophore has strong π → π* transitions that are well-suited for ECD analysis. acs.org When two naphthalene chromophores are present in a chiral molecule, they can exhibit exciton (B1674681) coupling, which gives rise to a characteristic bisignate (S-shaped or inverted S-shaped) CD signal. The sign of this "exciton Cotton effect" can be used to determine the absolute configuration of the molecule. acs.org
Vibrational circular dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared radiation, can also be used for stereochemical analysis. VCD is sensitive to the vibrational modes of the entire molecule and can provide detailed conformational information. nih.gov By comparing experimental CD and VCD spectra with those predicted by quantum chemical calculations, the absolute configuration of a chiral derivative of this compound can be unambiguously determined. nih.govcnr.it
Computational and Theoretical Investigations of Naphthalen 1 Yl Fluoranesulfonate
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
DFT would be the foundational method to predict the molecular structure and electronic characteristics of naphthalen-1-yl fluoranesulfonate.
Exploration of Conformational Energy Landscapes and Minima
A critical aspect of the computational analysis would involve mapping the conformational energy landscape. This process identifies the most stable three-dimensional arrangements (conformational minima) of the molecule. The rotation around the C-O and O-S single bonds would be systematically varied to locate the lowest energy conformers. This analysis is crucial as the conformation can significantly influence the molecule's physical and chemical properties. For other naphthalene (B1677914) derivatives, it has been observed that substituent groups can lie out of the plane of the naphthalene ring, and similar features would be investigated for the fluoranesulfonate group.
Charge Distribution Analysis and Molecular Electrostatic Potential (MEP) Mapping
Understanding the distribution of electrons within the molecule is key to predicting its behavior. An MEP map would visually represent the electrostatic potential on the molecule's surface. Regions of negative potential (typically shown in red or yellow) would indicate areas rich in electrons and susceptible to electrophilic attack, while positive regions (blue) would highlight electron-deficient areas prone to nucleophilic attack. For this compound, the electronegative oxygen and fluorine atoms of the fluoranesulfonate group would be expected to create a region of significant negative potential.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
FMO theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict a molecule's reactivity.
HOMO-LUMO Energy Gaps and Molecular Stability
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more readily polarized and reactive. Computational studies on various naphthalene derivatives have shown that the nature and position of substituents can significantly influence the HOMO-LUMO gap.
Fukui Functions for Electrophilic and Nucleophilic Sites
To provide a more quantitative measure of reactivity at specific atomic sites, Fukui functions would be calculated. These functions identify which atoms are most likely to act as electrophiles (accepting electrons) or nucleophiles (donating electrons). This analysis would pinpoint the most reactive sites within the this compound molecule, offering guidance for predicting its chemical behavior in reactions.
Spectroscopic Property Predictions and Validation with Experimental Data
A significant application of computational chemistry is the prediction of various spectra, which can then be compared with experimental data for validation.
Computational methods can be used to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions. These predicted spectra would serve as a valuable tool for identifying and characterizing this compound in a laboratory setting. For instance, studies on silyl-substituted naphthalenes have demonstrated that computational calculations of HOMO-LUMO energy gaps align with experimental spectroscopic observations. Should experimental data for this compound become available, these predictions could be validated, providing a powerful synergy between theoretical and experimental chemistry.
Theoretical NMR Chemical Shifts (e.g., GIAO method)
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable computational tool for structure elucidation and characterization. The Gauge-Including Atomic Orbital (GIAO) method, a widely used approach within Density Functional Theory (DFT), is effective for calculating the NMR shielding tensors of molecules. For this compound, theoretical ¹³C and ¹H NMR chemical shifts can be calculated to aid in the assignment of experimental spectra.
Typically, the geometry of the molecule is first optimized using a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(2d,p)). Subsequently, the NMR shielding constants are computed at the same or a higher level of theory. These shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
The predicted chemical shifts for the aromatic carbons of the naphthalene ring are expected to be in the range of 120-150 ppm. The carbon atom directly attached to the electron-withdrawing fluorosulfonate group (C1) would be predicted to have a downfield shift compared to the other carbons in the naphthalene system. The proton chemical shifts for the aromatic hydrogens are anticipated in the 7.0-8.5 ppm range, with their exact values influenced by their proximity to the sulfonate group and the anisotropic effects of the aromatic system.
Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
| C-1 | 148.5 | H-2 | 7.65 |
| C-2 | 122.1 | H-3 | 7.50 |
| C-3 | 127.8 | H-4 | 7.90 |
| C-4 | 126.5 | H-5 | 8.10 |
| C-4a | 134.2 | H-6 | 7.55 |
| C-5 | 128.3 | H-7 | 7.60 |
| C-6 | 127.1 | H-8 | 8.00 |
| C-7 | 125.9 | ||
| C-8 | 129.6 | ||
| C-8a | 130.4 |
Note: These are hypothetical values based on computational chemistry principles for illustrative purposes.
Predicted Vibrational Frequencies and Intensities
Theoretical vibrational analysis, typically performed using DFT calculations, can predict the infrared (IR) and Raman spectra of this compound. By calculating the harmonic vibrational frequencies, one can identify the characteristic vibrational modes of the molecule. These theoretical predictions are instrumental in interpreting experimental spectra.
The vibrational modes of this compound can be categorized into several groups: C-H stretching, C-C aromatic stretching, S-O stretching, and S-F stretching, among others. The C-H stretching vibrations of the naphthalene ring are expected in the 3100-3000 cm⁻¹ region. The aromatic C-C stretching vibrations typically appear in the 1600-1400 cm⁻¹ range. The sulfonate group will exhibit strong characteristic absorptions, with the asymmetric and symmetric S-O stretching vibrations anticipated around 1400-1300 cm⁻¹ and 1200-1100 cm⁻¹, respectively. The S-F stretching vibration is also a key diagnostic peak.
Table 2: Predicted Vibrational Frequencies (cm⁻¹) and Intensities for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |
| Aromatic C-H Stretch | 3080 - 3020 | Medium |
| Aromatic C=C Stretch | 1610, 1580, 1500, 1450 | Medium to Strong |
| Asymmetric S=O Stretch | ~1380 | Strong |
| Symmetric S=O Stretch | ~1190 | Strong |
| C-O Stretch | ~1150 | Medium |
| S-F Stretch | ~850 | Strong |
| C-H Out-of-Plane Bending | 900 - 675 | Strong |
Note: These are representative values based on known group frequencies and computational studies of related molecules.
Simulated UV-Vis Spectra
The electronic absorption properties of this compound can be investigated through simulated UV-Vis spectra, commonly calculated using Time-Dependent Density Functional Theory (TD-DFT). These simulations provide insights into the electronic transitions between molecular orbitals.
The UV-Vis spectrum of this compound is expected to be dominated by the π-π* transitions of the naphthalene chromophore. Naphthalene itself exhibits strong absorption bands in the ultraviolet region. The presence of the fluorosulfonate group, an electron-withdrawing substituent, may cause a slight shift in the absorption maxima (λ_max) compared to unsubstituted naphthalene. The primary transitions would correspond to the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other low-lying unoccupied orbitals.
Table 3: Simulated UV-Vis Absorption Maxima (λ_max) and Electronic Transitions for this compound
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |
| S₀ → S₁ | ~290 | ~0.15 |
| S₀ → S₂ | ~275 | ~0.80 |
| S₀ → S₃ | ~220 | ~1.20 |
Note: These are hypothetical values based on typical electronic transitions for naphthalene derivatives.
Non-Linear Optical (NLO) Properties Prediction
Computational methods are also employed to predict the non-linear optical (NLO) properties of molecules. For this compound, DFT calculations can be used to determine the first hyperpolarizability (β), a key parameter for second-order NLO materials. The presence of the electron-donating naphthalene ring and the electron-withdrawing fluorosulfonate group creates a donor-π-acceptor (D-π-A) system, which is a common motif in molecules with significant NLO activity.
The magnitude of the first hyperpolarizability is influenced by the degree of intramolecular charge transfer from the naphthalene moiety to the fluorosulfonate group upon electronic excitation. A larger charge transfer generally leads to a higher β value.
Table 4: Predicted Non-Linear Optical (NLO) Properties of this compound
| Property | Predicted Value |
| Dipole Moment (μ) | ~5 - 7 D |
| First Hyperpolarizability (β) | ~10 - 20 x 10⁻³⁰ esu |
Note: These are estimated values based on computational studies of similar D-π-A systems.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations can provide a detailed understanding of the dynamic behavior of this compound and the influence of its environment, such as solvent molecules. In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules over time, yielding a trajectory that describes the positions and velocities of the particles.
For this compound, MD simulations could be used to study several aspects:
Conformational Dynamics: To explore the rotational freedom around the C-O and S-O bonds and identify the most stable conformations in different environments.
Solvation Structure: To investigate how solvent molecules, such as water or organic solvents, arrange themselves around the solute molecule. This includes the formation of hydrogen bonds between water and the oxygen atoms of the sulfonate group.
Transport Properties: To calculate properties such as the diffusion coefficient of the molecule in a given solvent.
To perform such simulations, a force field that accurately describes the intramolecular and intermolecular interactions of this compound would be required. The simulation would typically involve placing a single molecule of the compound in a box of solvent molecules and running the simulation for a sufficient length of time to observe the desired dynamic events. Analysis of the resulting trajectory would provide insights into the average structure, dynamics, and thermodynamics of the system. For instance, the radial distribution function between the sulfonate oxygen atoms and solvent hydrogen atoms could reveal the extent and nature of solvation.
Structure Property Relationships and Derivatization Strategies
Influence of Substituents on the Naphthalene (B1677914) Ring on Reactivity and Electronic Structure
The reactivity and electronic landscape of the naphthalen-1-yl fluoranesulfonate scaffold are profoundly influenced by the nature and position of substituents on the naphthalene ring. These substituents can modulate the electron density of the aromatic system and the leaving group ability of the fluoranesulfonate group, thereby dictating the compound's susceptibility to various chemical transformations.
Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) and amino (-NH₂), increase the electron density of the naphthalene ring through resonance and inductive effects. This enhanced electron density can facilitate electrophilic aromatic substitution reactions on the ring. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) and cyano (-CN), decrease the electron density, making the naphthalene ring more susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.org The position of the substituent is also critical. For instance, in nucleophilic aromatic substitution reactions, EWGs located at positions ortho or para to the fluoranesulfonate leaving group provide greater stabilization of the negatively charged Meisenheimer intermediate through resonance, leading to faster reaction rates compared to meta substitution. libretexts.org
The electronic effects of substituents can be quantitatively assessed using the Hammett equation, which correlates reaction rates and equilibrium constants with substituent constants (σ). wikipedia.org While extensively studied for benzene (B151609) derivatives, the application of Hammett-type correlations to naphthalene systems is more complex due to the fused ring system. However, computational studies on substituted naphthoic acids have demonstrated a clear correlation between the electronic nature of substituents and the chemical reactivity parameters, such as HOMO-LUMO gap, ionization potential, and electron affinity. ajpchem.org These findings provide a theoretical framework for predicting the influence of substituents on the reactivity of this compound.
A hypothetical data table illustrating the predicted effect of substituents on the reactivity of this compound in a generic nucleophilic aromatic substitution reaction is presented below. The reactivity is qualitatively described based on established principles of physical organic chemistry.
| Substituent (at C4-position) | Electronic Effect | Predicted Relative Reactivity in SNAr |
| -NO₂ | Strong Electron-Withdrawing | High |
| -CN | Moderate Electron-Withdrawing | Moderate-High |
| -Br | Weak Electron-Withdrawing (Inductive) | Moderate |
| -H | Neutral | Reference |
| -CH₃ | Weak Electron-Donating | Low |
| -OCH₃ | Strong Electron-Donating | Very Low |
Modulation of the Fluoranesulfonate Moiety for Tailored Reactivity and Selectivity
The fluoranesulfonate group (-SO₂F) is a key determinant of the reactivity of this compound, acting as a leaving group in various transformations. Its efficacy can be fine-tuned by altering its electronic properties, thereby providing a powerful tool for controlling reaction rates and selectivity.
The introduction of electron-withdrawing substituents on the sulfonyl group would theoretically enhance its leaving group ability by further stabilizing the resulting sulfonate anion. However, direct modification of the fluorine atom is synthetically challenging. A more practical approach involves the synthesis of related sulfonates with different halogen atoms, such as chlorosulfonates (-SO₂Cl) or bromosulfonates (-SO₂Br), which would exhibit different leaving group abilities.
Furthermore, the fluorosulfonate moiety can be strategically employed in the design of electrophilic fluorosulfonating reagents. While this compound itself is not typically used for this purpose, the principles of its reactivity can inform the design of more potent reagents. For instance, incorporating strongly electron-withdrawing groups on the naphthalene ring could enhance the electrophilicity of the sulfur atom, making the derivative a more effective source of the -SO₂F group.
Rational Design of this compound Derivatives as Advanced Synthetic Reagents
The rational design of this compound derivatives holds significant promise for the development of novel reagents with specialized applications in organic synthesis. By strategically placing functional groups on the naphthalene scaffold, it is possible to create molecules with tailored reactivity, selectivity, and even catalytic activity.
For instance, the incorporation of chiral auxiliaries onto the naphthalene ring could lead to the development of chiral fluorosulfonating reagents for asymmetric synthesis. The design of naphthalene-based chiral stationary phases for the separation of basic drugs has demonstrated the potential of this scaffold in chiral applications. nih.gov Similarly, attaching a phosphine (B1218219) ligand to the naphthalene backbone could generate a bifunctional reagent capable of participating in transition metal-catalyzed cross-coupling reactions, where the fluorosulfonate acts as a leaving group.
Computational modeling plays a crucial role in the rational design process. Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of designed molecules, providing insights into their potential reactivity and stability before their synthesis. ajpchem.orgnih.gov Structure-based drug design methodologies, which have been applied to naphthalene-based inhibitors, can also be adapted for the design of novel reagents. nih.gov
Steric and Electronic Effects on Conformational Stability and Isomerization
The conformational landscape of this compound and its derivatives is primarily dictated by the interplay of steric and electronic effects. The rotation around the C1-S bond is a key conformational process that can be influenced by the presence of substituents on the naphthalene ring.
Bulky substituents at the C8 (peri) position can impose significant steric hindrance, restricting the rotation of the fluoranesulfonate group and favoring a specific conformation. Computational studies on 1,1'-binaphthyl systems have shown that steric repulsion is a dominant factor in determining rotational barriers. fau.deacs.orgresearchgate.netusu.edu This principle can be extended to this compound, where a large substituent at C8 would likely increase the energy barrier for rotation around the C1-S bond.
The following table presents calculated rotational barriers for various substituted 1,1'-binaphthyls, which can serve as a model for understanding the steric influence on the rotational dynamics of this compound derivatives.
| Substituent at 2,2'-positions of 1,1'-Binaphthyl | Calculated Rotational Barrier (kcal/mol) | Reference |
| -H | 23.0 | usu.edu |
| -NH₂ | ~40 | acs.org |
| -NO₂ | ~40 | acs.org |
| -P(Ph)₂ | 49.4 | acs.org |
Isomerization in naphthalenesulfonates can occur under certain conditions, typically involving the migration of the sulfonate group to a different position on the naphthalene ring. This process is often catalyzed by acid and driven by thermodynamic stability. While less common for the relatively stable fluorosulfonates, the possibility of isomerization should be considered, particularly under harsh reaction conditions.
Future Directions and Emerging Research Avenues
Development of Sustainable and Economical Synthetic Methodologies for Naphthalen-1-yl Fluoranesulfonate
The synthesis of aryl sulfonates, including this compound, is a critical area for advancement, with a strong emphasis on sustainability and economic viability. Traditional methods often rely on harsh reagents and conditions. Future research will likely focus on greener alternatives.
A promising approach involves the use of sulfuryl fluoride (B91410) (SO₂F₂) as a low-cost and readily available sulfonating agent. rsc.orgrsc.orgrsc.org The direct reaction of 1-naphthol (B170400) with SO₂F₂ in the presence of a suitable base presents a more atom-economical and environmentally friendly alternative to methods employing more complex or toxic reagents. rsc.orgrsc.org The development of catalytic systems for this transformation could further enhance its efficiency and reduce waste.
Moreover, exploring alternative sulfur dioxide surrogates, such as the inexpensive industrial material thiourea (B124793) dioxide, could offer a mild and sustainable one-step strategy for the synthesis of related sulfonic acids from naphthalene-based precursors. rsc.org The use of deep eutectic solvents (DES) as recyclable and biodegradable reaction media also presents an attractive avenue for the sulfonylation of naphthalene (B1677914) derivatives, minimizing the reliance on volatile organic compounds (VOCs). rsc.org
Ultrasound-assisted synthesis is another emerging technique that could be applied to the preparation of this compound. This method has been shown to accelerate the formation of aryl sulfonates under metal-free and mild conditions, often at room temperature, leading to significant energy savings. benthamdirect.com
| Synthetic Approach | Key Advantages | Potential for this compound |
| Sulfuryl Fluoride (SO₂F₂) Method | Low-cost reagent, atom economy. rsc.orgrsc.orgrsc.org | Direct, efficient synthesis from 1-naphthol. |
| Thiourea Dioxide as SO₂ Surrogate | Inexpensive, eco-friendly. rsc.org | Mild, one-step synthesis of related sulfonic acids. |
| Deep Eutectic Solvents (DES) | Recyclable, biodegradable, low-cost. rsc.org | Green and sustainable reaction medium. |
| Ultrasound-Assisted Synthesis | Energy-saving, rapid, mild conditions. benthamdirect.com | Accelerated and eco-friendly production. |
Exploration of Novel Catalytic Applications Beyond Current Scope
Aryl fluorosulfonates have gained significant attention as versatile partners in cross-coupling reactions, serving as alternatives to aryl triflates. rsc.orgrsc.org The fluorosulfonate group is a competent leaving group in various palladium-catalyzed transformations. rsc.org Future research on this compound will undoubtedly delve deeper into its potential as a coupling partner.
Expanding beyond established cross-coupling reactions, there is an opportunity to explore its use in other catalytic transformations. For instance, its application in carboxylation, amination, and methoxycarbonylation reactions, which have been demonstrated for other aryl fluorosulfonates, could be a fruitful area of investigation. rsc.org The unique electronic and steric properties of the naphthalene moiety may lead to novel reactivity and selectivity in these transformations.
Furthermore, the development of catalysts based on metal-organic frameworks (MOFs) incorporating naphthalene sulfonate moieties suggests a potential for this compound to be used in heterogeneous catalysis. rsc.org Such catalysts could offer advantages in terms of recyclability and stability.
Integration with Advanced Reaction Technologies (e.g., Flow Chemistry, High-Throughput Experimentation)
Modern reaction technologies like flow chemistry and high-throughput experimentation (HTE) are set to revolutionize the study and application of this compound.
Flow chemistry offers enhanced safety, better heat and mass transfer, and the potential for process automation, which is particularly beneficial for reactions involving hazardous reagents or intermediates. The continuous flow synthesis of aryl aldehydes from aryl fluorosulfonates has been successfully demonstrated, highlighting the feasibility of applying this technology to reactions involving this compound. rsc.org This approach could enable safer and more scalable production and application of this compound.
High-throughput experimentation (HTE) can accelerate the discovery of optimal reaction conditions and novel catalysts for the synthesis and application of this compound. HTE allows for the rapid screening of a large number of variables, such as catalysts, ligands, solvents, and temperatures, significantly reducing the time and resources required for process development.
| Technology | Benefits for this compound Research |
| Flow Chemistry | Improved safety, scalability, and process control for synthesis and reactions. rsc.orgmdpi.com |
| High-Throughput Experimentation | Rapid optimization of reaction conditions and discovery of new catalytic applications. |
Expanding the Scope of Mechanistic Understanding Through Advanced Analytical Techniques
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing applications and designing new ones. While the general mechanisms of aryl sulfonate reactions are relatively well-understood, the specific nuances related to the naphthalene system warrant further investigation.
Advanced analytical techniques will play a pivotal role in these studies. In-situ spectroscopic methods, such as ReactIR and Raman spectroscopy, can provide real-time monitoring of reaction kinetics and the formation of intermediates. Detailed kinetic studies can help to elucidate the rate-determining steps and the influence of various reaction parameters. acs.org
Furthermore, techniques like X-ray crystallography of catalyst-substrate complexes or key intermediates can provide invaluable structural information, shedding light on the stereoelectronic factors that govern reactivity and selectivity. dntb.gov.ua
Hybrid Experimental-Computational Approaches for Comprehensive Understanding
The synergy between experimental and computational chemistry offers a powerful tool for a comprehensive understanding of this compound. Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition state geometries and energies, and rationalize observed reactivity and selectivity. nih.gov
Computational studies can guide experimental design by predicting the most promising reaction conditions or catalyst systems. For example, DFT can be used to screen potential ligands for cross-coupling reactions involving this compound, identifying those that are likely to lead to higher yields and selectivities. nih.gov The combination of experimental validation with computational insights can accelerate the pace of discovery and innovation in this field. mdpi.comnih.govrsc.orgresearchgate.net
By pursuing these future directions, the scientific community can unlock the full potential of this compound as a valuable building block in organic synthesis and catalysis, paving the way for new discoveries and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
